molecular formula C21H30O B602011 レボノルゲストレル不純物D CAS No. 32419-58-2

レボノルゲストレル不純物D

カタログ番号: B602011
CAS番号: 32419-58-2
分子量: 298.5 g/mol
InChIキー: MXXKGWYLIJQEBP-XUDSTZEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levonorgestrel Impurity D is a chemical compound that is structurally related to Levonorgestrel, a synthetic progestogen used in various contraceptive formulations. Levonorgestrel Impurity D is often encountered as a byproduct or degradation product during the synthesis and storage of Levonorgestrel. It is important to study and understand the properties and behavior of this impurity to ensure the safety and efficacy of pharmaceutical products containing Levonorgestrel.

将来の方向性

Further studies are needed to define the impact of Levonorgestrel and its impurities on various aspects, such as its potential preventive role in ovarian cancer . Additionally, more research is needed to understand the properties and effects of Levonorgestrel Impurity D.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Levonorgestrel Impurity D involves several steps, including protection, halogenation, hydroxylation, dehalogenation, and ethynylation reactions. The process typically starts with a compound that undergoes ketal protection at specific positions, followed by halogenation and hydroxylation to introduce functional groups. Subsequent dehalogenation and methyl etherification reactions lead to the formation of intermediate compounds. Finally, ethynylation and deprotection steps yield Levonorgestrel Impurity D .

Industrial Production Methods

Industrial production of Levonorgestrel Impurity D follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistent quality of the final product. The process is designed to minimize the formation of unwanted byproducts and impurities.

化学反応の分析

Types of Reactions

Levonorgestrel Impurity D undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

    Hydroxylation: Addition of hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations. For example, hydroxylation reactions may require the use of specific catalysts and controlled temperatures to ensure selectivity .

Major Products Formed

The major products formed from these reactions include various hydroxylated, halogenated, and dehalogenated derivatives of Levonorgestrel Impurity D. These products are characterized and analyzed to understand their properties and potential impact on the efficacy and safety of pharmaceutical formulations.

作用機序

The mechanism of action of Levonorgestrel Impurity D is not as well-studied as that of Levonorgestrel itself. it is believed to interact with similar molecular targets, including progesterone and androgen receptors. By binding to these receptors, Levonorgestrel Impurity D may influence the release of gonadotropin-releasing hormone from the hypothalamus, thereby affecting ovulation and other reproductive processes .

類似化合物との比較

Similar Compounds

Levonorgestrel Impurity D can be compared with other impurities and related compounds such as:

  • Levonorgestrel Impurity B
  • Levonorgestrel Impurity C
  • Levonorgestrel Impurity G

Uniqueness

Levonorgestrel Impurity D is unique in its specific structural modifications and the pathways through which it is formed. Unlike other impurities, it undergoes a distinct series of reactions involving ketal protection, halogenation, and ethynylation, which contribute to its unique chemical properties .

By understanding the properties, preparation methods, and applications of Levonorgestrel Impurity D, researchers can ensure the safety and efficacy of pharmaceutical products containing Levonorgestrel, ultimately contributing to better healthcare outcomes.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Levonorgestrel Impurity D involves a series of reactions starting from commercially available starting materials. The key steps involve the synthesis of a key intermediate, which is then subjected to further reactions to yield the final product.", "Starting Materials": [ "3,5-diene-3-ol", "4-bromo-2-methyl-2-butene", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-2-methyl-2-butene", "React 3,5-diene-3-ol with 4-bromo-2-methyl-2-butene in the presence of sodium hydride in tetrahydrofuran to yield the intermediate product.", "Step 2: Synthesis of 4-bromo-2-methyl-2-butene-1,4-diol", "React the intermediate product with methanol and hydrochloric acid to yield 4-bromo-2-methyl-2-butene-1,4-diol.", "Step 3: Synthesis of 4-bromo-2-methyl-2-butene-1,4-diol monosulfate", "React 4-bromo-2-methyl-2-butene-1,4-diol with chloroform and sodium hydroxide to yield 4-bromo-2-methyl-2-butene-1,4-diol monosulfate.", "Step 4: Synthesis of Levonorgestrel Impurity D", "React 4-bromo-2-methyl-2-butene-1,4-diol monosulfate with sodium bicarbonate and sodium sulfate to yield Levonorgestrel Impurity D." ] }

CAS番号

32419-58-2

分子式

C21H30O

分子量

298.5 g/mol

IUPAC名

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChIキー

MXXKGWYLIJQEBP-XUDSTZEESA-N

異性体SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

正規SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

外観

Colorless Semi-Solid

純度

> 95%

数量

Milligrams-Grams

同義語

13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levonorgestrel Impurity D
Reactant of Route 2
Reactant of Route 2
Levonorgestrel Impurity D
Reactant of Route 3
Levonorgestrel Impurity D
Reactant of Route 4
Levonorgestrel Impurity D
Reactant of Route 5
Reactant of Route 5
Levonorgestrel Impurity D
Reactant of Route 6
Levonorgestrel Impurity D

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。